molecular formula C12H16F2N6O3S B10929791 4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10929791
M. Wt: 362.36 g/mol
InChI Key: UTYJJDCOIPMHAT-UHFFFAOYSA-N
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Description

4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-mediated difluoromethylation reactions, which can be achieved through various catalytic and stoichiometric processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents . These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals and optimizing reaction conditions for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a difluoromethyl group and a sulfonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16F2N6O3S

Molecular Weight

362.36 g/mol

IUPAC Name

4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H16F2N6O3S/c1-6-10(7(2)20(16-6)12(13)14)24(22,23)18-8-5-19(4)17-9(8)11(21)15-3/h5,12,18H,1-4H3,(H,15,21)

InChI Key

UTYJJDCOIPMHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=CN(N=C2C(=O)NC)C

Origin of Product

United States

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